3-(2-Methoxy-5-nitrophenyl)pyrrolidine
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Overview
Description
3-(2-Methoxy-5-nitrophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-methoxy-5-nitrophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-methoxy-5-nitrophenyl group. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Methoxy-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Scientific Research Applications
3-(2-Methoxy-5-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Methoxy-5-nitrophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their substituents and biological activities.
Properties
CAS No. |
648901-40-0 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(2-methoxy-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-16-11-3-2-9(13(14)15)6-10(11)8-4-5-12-7-8/h2-3,6,8,12H,4-5,7H2,1H3 |
InChI Key |
YVIRXUDINPAEQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCNC2 |
Origin of Product |
United States |
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